

Clethodim chemical structure and stereoisomerism

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Compound of Interest

Compound Name: *Clethodim*

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An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of **Clethodim**

Introduction

Clethodim is a selective post-emergence cyclohexanedione herbicide effective against a broad spectrum of annual and perennial grasses.[1][2] Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, leading to the disruption of lipid formation in susceptible plant species.[1][3] The chemical complexity of **Clethodim**, characterized by multiple stereogenic centers and the potential for tautomerism, gives rise to a rich stereoisomeric landscape that influences its biological activity and analytical characterization. This guide provides a detailed examination of the chemical structure and stereoisomerism of **Clethodim**.

Chemical Structure

The systematic IUPAC name for **Clethodim** is (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one.[4] Its chemical structure is depicted below:

Chemical Formula: $C_{17}H_{26}ClNO_3S$

Molecular Weight: 359.91 g/mol

SMILES Notation: CC/C(=N\OC/C=C/Cl)/C1=C(O)CC(CC1=O)CC(C)SCC

Stereoisomerism of Clethodim

Clethodim's structure presents several sources of isomerism, including geometric isomerism, enantiomerism, and tautomerism, resulting in a complex mixture of isomers.

Geometric Isomerism (E/Z Isomerism)

Clethodim possesses two carbon-carbon double bonds that can give rise to E/Z (or cis/trans) isomers:

- The C=N double bond of the oxime group.
- The C=C double bond in the 3-chloroallyl group.

The alkoxy group on the oxime can be oriented syn- or anti- to the cyclohexanedione ring. Commercially available **Clethodim** is predominantly the (E)-isomer with respect to both the oxime and the chloroallyl groups due to its greater stability and herbicidal efficacy. However, interconversion between the E and Z forms can occur under various environmental conditions.

Optical Isomerism (Enantiomers and Diastereomers)

Clethodim has at least one asymmetric carbon center, located on the ethylthiopropyl side chain. This chiral center gives rise to a pair of enantiomers (R and S configurations). Due to the presence of both geometric isomerism and at least one chiral center, **Clethodim** can exist as a mixture of diastereomers. Commercially, **Clethodim** is produced and sold as a racemic mixture of these various stereoisomers.

Tautomerism

As a 2-acyl-cyclohexane-1,3-dione derivative, **Clethodim** can exist as an equilibrium mixture of keto-enol tautomers. The enol form is generally favored. Furthermore, tautomerization can also occur at the oxime. The specific tautomeric forms present and their ratios can be influenced by the solvent. For instance, in chloroform (CDCl_3), the E-ketoenolimine is the sole detectable tautomer, while in aqueous solutions, a mixture of E-ketoenolimine, E-diketoenamine, and Z-ketoenolimine is observed.

The intricate interplay of these isomeric forms often leads to multiple peaks in chromatographic analyses, necessitating careful interpretation of analytical data.

Physicochemical Properties

A summary of the key physicochemical properties of **Clethodim** is presented in the table below.

Property	Value
Appearance	Pale yellow, viscous oil at ambient temperatures.
Melting Point	Not applicable; it is a viscous oil at room temperature. Freezing temperature is -80°C.
Boiling Point	Decomposes before boiling.
Vapor Pressure	<0.01 mPa at 25°C.
Water Solubility	5450 mg/L at 20°C (pH 7). Solubility is pH-dependent, increasing at higher pH values.
Organic Solvent Solubility	Soluble in most organic solvents, including acetone, hexane, ethyl acetate (>900 g/L), and xylene, dichloromethane, and methanol (>200 g/L).
Octanol-Water Partition Coefficient (log P)	4.2 at pH 4 (for the non-dissociated form).
pKa	4.47, indicating acidic properties due to the enol moiety.

Experimental Protocols

Synthesis of Optically Pure (-)-Clethodim

A method for the preparation of optically pure (-)-**Clethodim** has been described, which involves the synthesis of key intermediates followed by their reaction to form the final product.

- Preparation of 3-Ethylthiobutanal (ETB): An equimolar amount of ethanethiol is reacted with crotonaldehyde in the presence of a catalytic amount of triethylamine. The crude product is refined under vacuum to remove water and unreacted ethanethiol. The resulting residue is dissolved in diethyl ether and dried over sodium sulfate.

- **Subsequent Steps:** The synthesized ETB is then used in further reactions to create the trione intermediate, RE-45550.
- **Final Clethodim Synthesis:** The RE-45550 trione intermediate is reacted with 3-chloropropenyl-oxyamino hydrochloride in a mixed hexanes-water system. The pH of the mixture is adjusted to 5.5-6.0 with sodium hydroxide and buffered with acetic acid. The reaction proceeds with a slight exotherm and is stirred overnight at ambient temperature. After completion, the aqueous layer is removed. The organic layer is then washed with a basic solution (pH 12-14) to yield **Clethodim**.

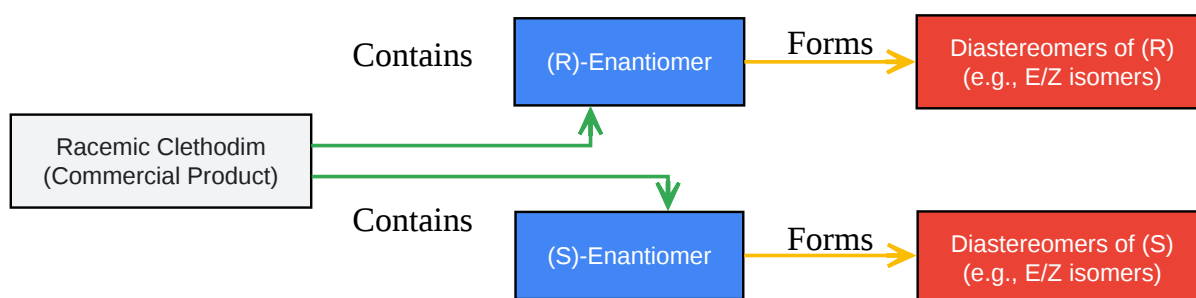
Separation and Analysis of Stereoisomers

The separation and analysis of **Clethodim** and its metabolites, including its various isomers, can be accomplished using high-performance liquid chromatography (HPLC).

- **Extraction:** Residues are extracted from the sample matrix using a methanol/water mixture.
- **Cleanup:** A cleanup step involving alkaline precipitation is performed.
- **Derivatization and Oxidation:** An internal standard (e.g., Cloproxydim sulphoxide) is added, and the sample is partitioned into dichloromethane. Methylation with diazomethane is followed by oxidation with meta-chloroperoxybenzoic acid.
- **Final Cleanup:** A final cleanup is performed using a silica Sep-Pak.
- **HPLC Analysis:** The sample is analyzed by HPLC on a C-18 column with UV detection to determine the methylated sulphones of **Clethodim** and its metabolites.
- **Preparative Chromatography:** The isolation of individual enantiomers, such as (-) **Clethodim**, from a racemic mixture can be achieved using preparative liquid chromatography.

Visualization of Stereoisomeric Relationships

The following diagram illustrates the stereochemical complexity of **Clethodim**, showing the relationships between the racemic mixture, its constituent enantiomers, and the potential for diastereomers arising from E/Z isomerism.



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Stereoisomeric relationships of **Clethodim**.

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